N1-Benzylbenzene-1,2-diamine

Description

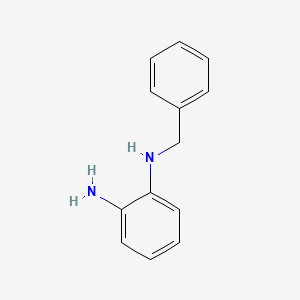

Structure

3D Structure

Properties

IUPAC Name |

2-N-benzylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBQXWFQMOJTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370744 | |

| Record name | N1-Benzylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5822-13-9 | |

| Record name | N1-Benzylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5822-13-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N1-Benzylbenzene-1,2-diamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzylbenzene-1,2-diamine is a substituted aromatic diamine with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structure, and a proposed synthetic pathway. While this compound is a valuable building block, publicly available data on its specific biological activities and signaling pathways is currently limited. This document aims to consolidate the existing chemical data and provide a framework for future research and development.

Chemical Properties and Structure

N1-Benzylbenzene-1,2-diamine, also known as N-benzyl-o-phenylenediamine, is an organic compound characterized by a benzene ring substituted with a primary amine and a secondary benzylamine at adjacent positions.

General Information

| Property | Value | Reference |

| CAS Number | 5822-13-9 | [1] |

| Molecular Formula | C13H14N2 | [1] |

| Molecular Weight | 198.27 g/mol | [1] |

| IUPAC Name | N1-benzylbenzene-1,2-diamine | [2] |

| Synonyms | N-Benzyl-1,2-diaminobenzene, 2-(Benzylamino)aniline, N-benzyl-o-phenylenediamine | [1] |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 163-165 °C | (toluene) |

| Boiling Point | 154 °C | at 0.1 Torr |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | |

| pKa (Predicted) | 5.48 ± 0.10 | |

| XLogP3 (Predicted) | 2.7 |

Note: Some physicochemical properties are predicted and should be confirmed by experimental data.

Structural Information

| Identifier | String |

| SMILES | C1=CC=C(C=C1)CNC2=CC=CC=C2N |

| InChI | 1S/C13H14N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 |

| InChIKey | ZOBQXWFQMOJTJF-UHFFFAOYSA-N |

Synthesis and Characterization

Proposed Synthetic Protocol: N-alkylation of o-Phenylenediamine

This protocol is based on general procedures for the N-alkylation of anilines and related compounds.[3]

Reaction Scheme:

References

An In-depth Technical Guide to N1-Benzylbenzene-1,2-diamine (CAS: 5822-13-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-Benzylbenzene-1,2-diamine, a pivotal chemical intermediate in the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its applications as a precursor in drug discovery and development.

Chemical and Physical Properties

N1-Benzylbenzene-1,2-diamine, also known as N-benzyl-o-phenylenediamine, is an aromatic diamine with the chemical formula C₁₃H₁₄N₂.[1][2] Its structure consists of a benzene ring substituted with a primary amine group and a secondary amine group bearing a benzyl substituent at the ortho position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

A summary of its key quantitative properties is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of N1-Benzylbenzene-1,2-diamine

| Property | Value | Source(s) |

| CAS Number | 5822-13-9 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂ | [1][2] |

| Molecular Weight | 198.27 g/mol | [2] |

| Melting Point | 163-165 °C (from toluene) | [3] |

| Boiling Point | 154 °C at 0.1 Torr | [3] |

| pKa (Predicted) | 5.48 ± 0.10 | [3] |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [3] |

| XLogP3 | 2.7 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Experimental Protocols

The synthesis of N1-Benzylbenzene-1,2-diamine can be achieved through several synthetic routes. The most common approaches involve either the direct benzylation of o-phenylenediamine or the reduction of an N-benzyl-o-nitroaniline precursor.

Synthesis via Reductive Amination of o-Nitroaniline (Two-Step Protocol)

This is a widely applicable method for the synthesis of N-substituted o-phenylenediamines.

Step 1: Synthesis of N-Benzyl-2-nitroaniline

This step involves the nucleophilic substitution of a leaving group on a nitro-activated benzene ring by benzylamine.

-

Materials:

-

o-Chloronitrobenzene or o-Fluoronitrobenzene

-

Benzylamine

-

A non-nucleophilic base (e.g., K₂CO₃, Et₃N)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-chloronitrobenzene (1 equivalent) and benzylamine (1.1 equivalents) in the chosen anhydrous solvent.

-

Add the base (2-3 equivalents) to the mixture.

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated product, N-benzyl-2-nitroaniline, is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Reduction of N-Benzyl-2-nitroaniline to N1-Benzylbenzene-1,2-diamine

The nitro group of the intermediate is reduced to a primary amine to yield the final product.

-

Materials:

-

N-Benzyl-2-nitroaniline

-

Reducing agent (e.g., Iron powder in acidic medium, SnCl₂·2H₂O, or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Acetic acid)

-

-

Procedure using Iron powder:

-

In a round-bottom flask, suspend N-benzyl-2-nitroaniline (1 equivalent) in a mixture of ethanol and a small amount of aqueous acid (e.g., HCl or acetic acid).

-

Heat the mixture to reflux and add iron powder (excess, e.g., 5-10 equivalents) portion-wise.

-

Continue refluxing until the reaction is complete (monitored by TLC). The disappearance of the yellow color of the nitro compound is a good indicator.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

-

Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N1-Benzylbenzene-1,2-diamine.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

A similar procedure has been reported for the synthesis of the analogous N¹-benzyl-4-chloro-o-phenylenediamine, where the reduction of N-benzyl-4-chloro-2-nitroaniline was achieved using zinc and hydrochloric acid in an alcoholic medium.[4]

Applications in Drug Development

N1-Benzylbenzene-1,2-diamine is a crucial intermediate in the synthesis of various biologically active molecules, most notably benzimidazoles. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, found in a wide range of pharmaceuticals with diverse therapeutic activities.

Precursor to Benzimidazole Derivatives

The reaction of N1-Benzylbenzene-1,2-diamine with various reagents leads to the formation of N-benzyl substituted benzimidazoles. For instance, condensation with aldehydes or carboxylic acids is a common method to construct the imidazole ring.

-

Reaction with Aldehydes: In the presence of an oxidizing agent, N1-Benzylbenzene-1,2-diamine can react with aldehydes to form 1-benzyl-2-substituted-benzimidazoles.

-

Reaction with Carboxylic Acids: Condensation with carboxylic acids, often under acidic conditions and heat, yields the corresponding benzimidazole derivatives. For example, reaction with formic acid would produce 1-benzylbenzimidazole.[3]

The resulting N-benzyl benzimidazoles have been investigated for a range of biological activities, including as antimicrobial and anticancer agents. The benzyl group can influence the compound's lipophilicity and steric properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Role in the Synthesis of Other Heterocycles

Beyond benzimidazoles, N1-Benzylbenzene-1,2-diamine can serve as a precursor to other heterocyclic systems. For example, its reaction with ethyl benzoylacetate has been shown to yield a variety of five and seven-membered ring compounds, including 1-benzyl-2-phenacylbenzimidazoles and 1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-ones.[5] These scaffolds are also of interest in the development of novel therapeutic agents.

Safety and Handling

N1-Benzylbenzene-1,2-diamine is classified as harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N1-Benzylbenzene-1,2-diamine is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of benzimidazole derivatives. Its straightforward synthesis and the biological significance of its downstream products make it a compound of high interest to researchers in medicinal chemistry and drug development. The experimental protocols and data presented in this guide are intended to facilitate its use in the laboratory for the exploration of new chemical entities with potential therapeutic applications.

References

Spectroscopic Profile of N1-Benzylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for N1-Benzylbenzene-1,2-diamine (CAS No: 5822-13-9), a key intermediate in various synthetic applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for its characterization.

Spectroscopic Data Summary

The structural and electronic properties of N1-Benzylbenzene-1,2-diamine have been characterized using a variety of spectroscopic techniques. The data presented below has been compiled from publicly available resources and is intended to serve as a reference for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

A proton NMR spectrum for N-benzyl-1,2-phenylenediamine (a synonym for N1-Benzylbenzene-1,2-diamine) has been reported, providing the following chemical shift assignments.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.24-7.40 | m | 5H, Ar-H (benzyl) |

| 6.67-6.82 | m | 4H, Ar-H (phenyl) |

| 4.31 | s | 2H, bzl-CH₂ |

| 3.69 | s | 1H, NH |

| 3.33 | s | 2H, NH₂ |

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For N1-Benzylbenzene-1,2-diamine, the key functional groups are the primary and secondary amines, and the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (primary and secondary amines) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch (benzyl CH₂) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1600-1475 | Weak-Medium | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 910-665 | Strong, Broad | N-H wag (primary and secondary amines) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For N1-Benzylbenzene-1,2-diamine, the molecular weight is 198.26 g/mol .[3]

GC-MS Data

Gas chromatography-mass spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center.[3]

| m/z Value | Relative Intensity | Assignment |

| 198 | Moderate | Molecular Ion [M]⁺ |

| 107 | High | [C₇H₉N]⁺ Fragment |

| 91 | High | [C₇H₇]⁺ Tropylium ion (base peak) |

| 80 | High | Fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard practices for the analysis of aromatic amines.

NMR Spectroscopy Protocol

Sample Preparation

-

Dissolve 5-10 mg of purified N1-Benzylbenzene-1,2-diamine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[4]

-

Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, filter the solution to remove any particulate matter.[4]

Data Acquisition

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4][5]

-

For ¹H NMR, a standard single-pulse experiment is typically used with 8-16 scans.[4]

-

For ¹³C NMR, a proton-decoupled experiment is used, requiring a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[4]

-

Standard acquisition parameters such as spectral width, acquisition time, and relaxation delay should be optimized for the specific instrument and sample.[4]

Infrared (IR) Spectroscopy Protocol

Sample Preparation

-

For solid samples, the KBr pellet method is common. Mix 1-2 mg of N1-Benzylbenzene-1,2-diamine with approximately 100 mg of dry KBr powder and press into a thin, transparent pellet.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

Data Acquisition

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the prepared sample in the FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance.

Mass Spectrometry Protocol

Sample Preparation

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

-

For electrospray ionization (ESI), the addition of a small amount of formic acid can aid in protonation.[5]

Data Acquisition

-

Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like N1-Benzylbenzene-1,2-diamine, GC-MS with electron impact (EI) ionization is a suitable method.

-

For less volatile samples or to obtain a strong molecular ion peak, ESI coupled with a high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition.[5]

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like N1-Benzylbenzene-1,2-diamine.

Caption: General workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of N1-Benzylbenzene-1,2-diamine

Introduction

N1-Benzylbenzene-1,2-diamine, also known as N-benzyl-o-phenylenediamine, is a valuable diamine intermediate in organic synthesis. Its structure, featuring both a primary and a secondary amine on an aromatic ring, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of a common and efficient method for the synthesis of N1-benzylbenzene-1,2-diamine, along with its detailed characterization.

Synthesis of N1-Benzylbenzene-1,2-diamine

A prevalent and effective method for the synthesis of N1-benzylbenzene-1,2-diamine is the reductive amination of o-phenylenediamine with benzaldehyde. This one-pot reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

o-Phenylenediamine reacts with benzaldehyde to form an imine, which is subsequently reduced by a reducing agent like sodium borohydride to yield N1-benzylbenzene-1,2-diamine.

Experimental Protocols

Materials and Reagents:

-

o-Phenylenediamine

-

Benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure for Reductive Amination:

-

Imine Formation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents) in methanol. Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the imine. To accelerate imine formation, a few drops of acetic acid can be added.[1][2]

-

Reduction: Once the formation of the imine is significant, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution.[2]

-

Reaction Quenching and Work-up: After the addition of NaBH₄ is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.[3]

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the organic product. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.[1][3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][3]

-

Purification: The crude N1-benzylbenzene-1,2-diamine can be further purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of N1-Benzylbenzene-1,2-diamine via reductive amination.

Characterization

The synthesized N1-benzylbenzene-1,2-diamine can be characterized by its physical properties and various spectroscopic techniques to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂[4][5] |

| Molecular Weight | 198.27 g/mol [4][5] |

| Appearance | Solid[6] |

| Melting Point | 163-165 °C (recrystallized from toluene)[4] |

| Boiling Point | 154 °C at 0.1 Torr[4] |

| Solubility | Soluble in organic solvents like ethyl acetate and dichloromethane. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for N1-benzylbenzene-1,2-diamine.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons of the benzyl group |

| ~6.60-6.90 | m | 4H | Aromatic protons of the phenylenediamine ring |

| ~4.30 | s | 2H | Methylene protons (-CH₂-) of the benzyl group |

| ~3.50 | br s | 2H | Primary amine protons (-NH₂) |

| ~4.50 | br s | 1H | Secondary amine proton (-NH-) |

Note: The chemical shifts for the amine protons (-NH and -NH₂) can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | Quaternary aromatic carbon (C-N) |

| ~139.0 | Quaternary aromatic carbon of the benzyl group |

| ~136.0 | Quaternary aromatic carbon (C-N) |

| ~128.7 | Aromatic CH of the benzyl group |

| ~127.5 | Aromatic CH of the benzyl group |

| ~127.3 | Aromatic CH of the benzyl group |

| ~120.0 | Aromatic CH of the phenylenediamine ring |

| ~118.0 | Aromatic CH of the phenylenediamine ring |

| ~115.0 | Aromatic CH of the phenylenediamine ring |

| ~113.0 | Aromatic CH of the phenylenediamine ring |

| ~48.5 | Methylene carbon (-CH₂-) of the benzyl group |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | N-H stretching vibrations (primary and secondary amines) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1620-1580 | C=C aromatic ring stretching |

| 1520-1490 | N-H bending vibration |

| 1300-1200 | C-N stretching vibration |

Mass Spectrometry (MS)

| m/z | Assignment |

| 198 | [M]⁺ (Molecular ion peak) |

| 107 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, often the base peak) |

Logical Relationships in Characterization

Caption: Interrelation of spectroscopic methods for structural elucidation.

This technical guide provides essential information for the synthesis and comprehensive characterization of N1-benzylbenzene-1,2-diamine, a key intermediate for further synthetic applications in research and drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. gctlc.org [gctlc.org]

- 3. N*1*-BENZYL-4-CHLORO-BENZENE-1,2-DIAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. N1-Benzylbenzene-1,2-diamine | C13H14N2 | CID 2735482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N1-Benzylbenzene-1,2-diamine | 5822-13-9 [sigmaaldrich.com]

N1-Benzylbenzene-1,2-diamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on N1-Benzylbenzene-1,2-diamine, a chemical compound of interest in various research and development applications. The information is presented to be accessible and useful for professionals in the fields of chemistry and drug development.

Core Molecular Data

N1-Benzylbenzene-1,2-diamine is an organic compound featuring a benzene ring substituted with a benzyl group and an amino group at the 1 and 2 positions, respectively. Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C13H14N2[1][2][3] |

| Molecular Weight | 198.27 g/mol [4] |

| Exact Mass | 198.115698455 Da[1][2] |

| CAS Number | 5822-13-9[1][2][3] |

Experimental Protocols

While specific experimental protocols for the synthesis or application of N1-Benzylbenzene-1,2-diamine are proprietary to the conducting laboratories, general methodologies can be inferred from standard organic chemistry practices.

General Synthesis Approach:

A common route for the synthesis of N-substituted diamines involves the reductive amination of a suitable nitroaniline or the direct N-alkylation of a diamine. For N1-Benzylbenzene-1,2-diamine, a plausible synthetic route would involve the reaction of o-phenylenediamine with benzaldehyde followed by a reduction step, or the direct reaction of o-phenylenediamine with benzyl chloride under appropriate basic conditions.

Purity Analysis:

The purity of N1-Benzylbenzene-1,2-diamine is typically assessed using standard analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the compound from any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or residual solvents.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Logical Relationships

The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.

Caption: Relationship between compound name and its molecular properties.

References

N1-Benzylbenzene-1,2-diamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of N1-Benzylbenzene-1,2-diamine. Given the limited publicly available quantitative data for this specific molecule, this document also serves as a procedural framework for its full physicochemical characterization, drawing upon established scientific principles and regulatory guidelines.

Physicochemical Properties

N1-Benzylbenzene-1,2-diamine is an aromatic amine with the molecular formula C13H14N2. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 198.26 g/mol | --INVALID-LINK--[1] |

| CAS Number | 5822-13-9 | --INVALID-LINK--[2] |

| Melting Point | 163-165 °C (in toluene) | --INVALID-LINK--[2] |

| Boiling Point | 154 °C (at 0.1 Torr) | --INVALID-LINK--[2] |

| Calculated Water Solubility | 0.22 g/L (at 25 °C) | --INVALID-LINK--[3] |

| Predicted pKa | 5.48 ± 0.10 | --INVALID-LINK--[2] |

| Calculated LogP (XLogP3) | 2.7 | --INVALID-LINK--[1] |

| Appearance | Solid (form may vary) | --INVALID-LINK--[4] |

Solubility Profile

Aqueous Solubility

The aqueous solubility of N1-Benzylbenzene-1,2-diamine has been calculated to be 0.22 g/L at 25 °C, classifying it as very slightly soluble in water.[3] This low aqueous solubility is anticipated due to the molecule's significant hydrophobic surface area, contributed by the two aromatic rings.

Organic Solvent Solubility

-

N1-(1-Benzyl-4-piperidyl)benzene-1,2-diamine , a more complex derivative, is reported to be soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol.[5]

-

The isomeric N1-Benzylbenzene-1,4-diamine demonstrates a preference for polar aprotic solvents.[6]

Based on these observations and the structure of N1-Benzylbenzene-1,2-diamine, it is predicted to exhibit higher solubility in polar organic solvents. A proposed screening for solubility is presented in the table below.

| Solvent Class | Example Solvents | Predicted Solubility |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High |

| Chlorinated | Dichloromethane, Chloroform | High |

| Alcohols | Methanol, Ethanol | Moderate to High |

| Ethers | Tetrahydrofuran (THF) | Moderate |

| Non-polar | Toluene, Hexane | Low |

Stability Profile

Detailed stability studies for N1-Benzylbenzene-1,2-diamine are not currently published. Standard industry practice, as outlined in ICH guidelines, involves forced degradation studies to establish the intrinsic stability of a compound and identify potential degradation products.[7] Such studies are critical in the development of pharmaceuticals and other regulated products.

Recommended Storage: To maintain integrity, N1-Benzylbenzene-1,2-diamine should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[2]

Experimental Protocols

The following sections detail recommended experimental protocols for the comprehensive characterization of the solubility and stability of N1-Benzylbenzene-1,2-diamine.

Solubility Determination Protocol

This protocol outlines a method for determining the equilibrium solubility of N1-Benzylbenzene-1,2-diamine in various solvents.

Objective: To quantify the solubility of N1-Benzylbenzene-1,2-diamine in a range of aqueous and organic solvents at controlled temperatures.

Materials:

-

N1-Benzylbenzene-1,2-diamine (high purity)

-

Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Acetonitrile, DMSO, DCM)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or other suitable quantitative analytical instrument

-

Syringe filters (0.22 µm)

Methodology:

-

Sample Preparation: Add an excess amount of N1-Benzylbenzene-1,2-diamine to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C and 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to reach saturation.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of N1-Benzylbenzene-1,2-diamine.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

A workflow for this process is illustrated below.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify the degradation pathways and potential degradation products of N1-Benzylbenzene-1,2-diamine under various stress conditions, in line with ICH guidelines.[7]

Objective: To assess the intrinsic stability of N1-Benzylbenzene-1,2-diamine and develop a stability-indicating analytical method.

Methodology:

A stock solution of N1-Benzylbenzene-1,2-diamine in a suitable solvent (e.g., acetonitrile/water) should be prepared and subjected to the following conditions. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at room or elevated temperature.

-

Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 105 °C) and a solution to heat (e.g., 60-80 °C).

-

Photostability: Expose a solution and a solid sample to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

Analysis:

Samples should be analyzed at various time points. The goal is to achieve a modest level of degradation (e.g., 5-20%). A stability-indicating HPLC method should be developed and validated to separate the parent compound from all significant degradation products. Mass spectrometry can be coupled with HPLC to aid in the identification of the degradation products.

The logical flow for conducting forced degradation studies is depicted in the following diagram.

Signaling Pathways and Biological Activity

Currently, there is no information available in peer-reviewed scientific literature or public databases that implicates N1-Benzylbenzene-1,2-diamine in specific biological signaling pathways. Aromatic amines as a class are widely used as building blocks in medicinal chemistry, and it is plausible that derivatives of this compound could be synthesized to target various biological receptors or enzymes. However, data on the biological activity of the parent compound itself is lacking.

Conclusion

This technical guide has synthesized the currently available information on the solubility and stability of N1-Benzylbenzene-1,2-diamine. While a calculated aqueous solubility value is available, comprehensive, experimentally determined data is sparse. The provided experimental protocols offer a robust framework for researchers and drug development professionals to fully characterize this compound. Such characterization is a prerequisite for its potential application in pharmaceutical and other scientific fields. The lack of data on biological activity suggests that this compound is an under-investigated molecule, representing an opportunity for future research.

References

- 1. N1-Benzylbenzene-1,2-diamine | C13H14N2 | CID 2735482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. CAS # 5822-13-9, N-Benzyl-1,2-benzenediamine, N-Benzyl-1,2-phenylenediamine, N-Benzyl-o-phenylenediamine - chemBlink [chemblink.com]

- 4. N1-Benzylbenzene-1,2-diamine | 5822-13-9 [sigmaaldrich.com]

- 5. N1-(1-BENZYL-4-PIPERIDYL)BENZENE-1,2-DIAMINE | 57718-47-5 [m.chemicalbook.com]

- 6. Buy N1-Benzylbenzene-1,4-diamine | 17272-83-2 [smolecule.com]

- 7. medcraveonline.com [medcraveonline.com]

N1-Benzylbenzene-1,2-diamine: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical and adhere to all applicable safety regulations.

Introduction

N1-Benzylbenzene-1,2-diamine, a substituted aromatic amine, is a compound of interest in various research and development applications, including pharmaceutical synthesis. As with many aromatic amines, this compound is presumed to possess hazardous properties that necessitate careful handling and the implementation of rigorous safety protocols to protect laboratory personnel and the environment. This guide provides a comprehensive overview of the known safety information, handling precautions, and recommended experimental protocols for the safe use of N1-Benzylbenzene-1,2-diamine.

Hazard Identification and Classification

N1-Benzylbenzene-1,2-diamine is classified as a hazardous chemical. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 & 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |

Data compiled from multiple sources.

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage.[1] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation.[2] |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/ eye protection/ face protection.[1][2] |

| P301 + P317 | IF SWALLOWED: Get medical help.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P354 + P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P317 | Get medical help.[1] |

| P330 | Rinse mouth.[1] |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[1] |

This is a composite list and may not be exhaustive. Always refer to the supplier-specific SDS.

Toxicological Information

Table 3: Summary of Toxicological Endpoints (Predicted)

| Endpoint | Effect | Classification |

| Acute Toxicity | ||

| Oral | Harmful if swallowed. | Category 4 |

| Inhalation | May cause respiratory irritation. | Category 3 |

| Dermal | Data not available, but skin absorption of aromatic amines is a concern.[3] | Not Classified |

| Irritation/Corrosion | ||

| Skin | Causes skin irritation. | Category 2 |

| Eyes | Causes serious eye damage/irritation. | Category 1 / 2A |

| Sensitization | ||

| Respiratory | Data not available. | Not Classified |

| Skin | Aromatic amines are known to be potential skin sensitizers. | Data not available |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | ||

| Carcinogenicity | Many aromatic amines are classified as known or suspected carcinogens.[4] | Data not available |

| Mutagenicity | Data not available. | Not Classified |

| Reproductive Toxicity | Data not available. | Not Classified |

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the key toxicological endpoints of chemicals like N1-Benzylbenzene-1,2-diamine.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

-

Principle: A stepwise procedure where a fixed dose is administered to a small group of animals of a single sex (usually females). The response determines the next dose level. The aim is to identify a dose that produces clear signs of toxicity without mortality.

-

Methodology:

-

Sighting Study: A preliminary study to determine the appropriate starting dose.

-

Main Study: Groups of animals are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

-

Administration: The test substance is administered orally by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are used to classify the substance for acute oral toxicity according to the GHS.[5]

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

-

Principle: This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential, thereby avoiding the use of live animals. The test chemical's ability to cause cytotoxicity in the RhE model is measured.

-

Methodology:

-

Test System: A commercially available, validated RhE model is used.

-

Application: The test chemical is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures the reduction of a yellow tetrazolium salt to a blue formazan product by metabolically active cells.

-

-

Data Analysis: The reduction in cell viability compared to negative controls is used to classify the chemical as an irritant or non-irritant.[1][6]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

-

Principle: The test substance is applied to the eye of a single animal (typically an albino rabbit) to assess the potential for eye irritation or corrosion. A sequential testing strategy is employed to minimize animal use.

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling.

-

Sequential Testing: If the initial test does not show a corrosive or severe irritant effect, the response is confirmed in up to two additional animals.

-

-

Data Analysis: The severity and reversibility of the ocular lesions are used to classify the substance for its eye irritation potential.[4][7]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling N1-Benzylbenzene-1,2-diamine. The following are general handling and PPE recommendations.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Containment: Use appropriate containment measures, such as glove boxes, for highly hazardous operations or when handling larger quantities.

Personal Protective Equipment

-

Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Consult the glove manufacturer's compatibility data for specific breakthrough times.

-

Lab Coat: A lab coat or chemical-resistant apron must be worn.

-

-

Respiratory Protection: If engineering controls are not sufficient to control exposure, or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately and call for emergency response.

-

Prevent the spill from entering drains or waterways.

-

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be classified as hazardous waste.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling and assessment of N1-Benzylbenzene-1,2-diamine.

Caption: General workflow for safely handling N1-Benzylbenzene-1,2-diamine.

Caption: Decision tree for first aid response to exposure.

References

A Technical Guide to N1-Benzylbenzene-1,2-diamine for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Synthetic Building Block

N1-Benzylbenzene-1,2-diamine is a valuable chemical intermediate widely utilized in organic synthesis and of growing interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Commercial Availability

N1-Benzylbenzene-1,2-diamine is readily available from a range of commercial suppliers, catering to both research and bulk quantity requirements. The following table summarizes a selection of suppliers and their typical product offerings. Prices and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | Purity | Quantity |

| SynQuest Laboratories | N-Benzyl-1,2-diaminobenzene | >95% | 1g, 5g, 25g |

| J&W Pharmlab | N-Benzyl-benzene-1,2-diamine | 96% | 5g, 25g |

| Crysdot | N1-Benzylbenzene-1,2-diamine | 95+% | 10g |

| ChemScene | 2-(Benzylamino)aniline | >98% | 1g, 5g |

| TRC | N1-Benzylbenzene-1,2-diamine | >97% | 500mg |

| Biosynth Carbosynth | N-Benzylbenzene-1,2-diamine | >95% | 500mg, 1g, 5g |

| Amadis Chemical | N1-Benzylbenzene-1,2-diamine | 97% | Inquire |

| Sigma-Aldrich | N1-Benzylbenzene-1,2-diamine | 95% | Inquire |

| BLD Pharm | N1-Benzylbenzene-1,2-diamine | >97% | 1g, 5g, 25g |

Synthesis of N1-Benzylbenzene-1,2-diamine Derivatives: A Representative Protocol

The synthesis of N1-substituted benzene-1,2-diamines can be achieved through a reliable two-step process involving nucleophilic aromatic substitution followed by the reduction of a nitro group. The following protocol is a representative example for the synthesis of a derivative, N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which can be adapted for the synthesis of the parent compound by using benzylamine as the starting material.[1]

Step 1: Synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline

Materials:

-

1-fluoro-2-nitrobenzene

-

3,5-bis(trifluoromethyl)benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in acetonitrile, add 3,5-bis(trifluoromethyl)benzylamine (1.0 eq) and potassium carbonate (1.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted nitroaniline.

-

The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

Materials:

-

N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve the N-substituted nitroaniline (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Pressurize the vessel with hydrogen gas (e.g., 4 bar) and shake at room temperature for several hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to obtain the desired N1-substituted benzene-1,2-diamine. The product is often of sufficient purity for subsequent reactions without further purification.[1]

Applications in Organic Synthesis and Drug Discovery

N1-Benzylbenzene-1,2-diamine is a versatile building block in organic synthesis, primarily due to the presence of two nucleophilic amine groups.

Synthesis of Quinoxaline Derivatives

A common application is in the synthesis of quinoxaline derivatives, which are known to possess a wide range of biological activities. The general reaction involves the condensation of N1-benzylbenzene-1,2-diamine with a 1,2-dicarbonyl compound.[2]

General Experimental Protocol for Quinoxaline Synthesis:

-

Dissolve N1-benzylbenzene-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add the 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) to the solution.

-

The reaction can be performed at room temperature or with gentle heating, and a catalytic amount of acid (e.g., acetic acid) can be added to facilitate the condensation.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed, and the crude product is purified by recrystallization or column chromatography.

Caption: Synthetic pathway for quinoxaline derivatives.

Potential as an Enzyme Inhibitor in Drug Development

While direct evidence for the biological activity of N1-benzylbenzene-1,2-diamine is limited in publicly available literature, its structural analogs have shown promise. For instance, the related compound N1-benzylbenzene-1,4-diamine has been investigated as a potential inhibitor of human sirtuin type 2 (SIRT2), a class of enzymes implicated in various cellular processes and diseases.[3] This suggests that N1-benzylbenzene-1,2-diamine could also serve as a scaffold for the development of novel enzyme inhibitors.

A hypothetical signaling pathway involving the inhibition of a deacetylase enzyme like SIRT2 by a compound derived from N1-benzylbenzene-1,2-diamine is depicted below.

Caption: Hypothetical SIRT2 inhibition pathway.

To investigate the potential of N1-benzylbenzene-1,2-diamine or its derivatives as enzyme inhibitors, a structured experimental workflow would be necessary.

Caption: Workflow for an enzyme inhibition assay.

This guide provides a foundational understanding of N1-benzylbenzene-1,2-diamine for its application in research and development. Its commercial availability and versatile reactivity make it a valuable tool for synthetic and medicinal chemists. Further exploration of its biological activities and those of its derivatives may unveil novel therapeutic agents.

References

An In-depth Technical Guide to N1-Benzylbenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N1-Benzylbenzene-1,2-diamine (CAS No. 5822-13-9) is an aromatic diamine that has garnered considerable attention as a building block in organic synthesis. The presence of two nucleophilic nitrogen atoms in a 1,2-relationship, with one being a secondary amine and the other a primary amine, allows for sequential and selective reactions to construct complex molecular frameworks. This reactivity is particularly exploited in the synthesis of benzimidazoles, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. Benzimidazole derivatives synthesized from N1-benzylbenzene-1,2-diamine have shown promise as anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines. This guide aims to consolidate the existing knowledge on this compound, providing a detailed overview of its synthesis and its application as a precursor to bioactive molecules.

Synthesis of N1-Benzylbenzene-1,2-diamine

The synthesis of N1-benzylbenzene-1,2-diamine can be achieved through several strategic routes. The most common approaches involve either the direct selective benzylation of a pre-existing diamine or a two-step process involving nucleophilic substitution followed by reduction.

Method 1: Selective Mono-N-benzylation of Benzene-1,2-diamine

A direct and efficient method involves the selective benzylation of one of the amino groups of benzene-1,2-diamine. A recent study has demonstrated an organocatalyzed approach using benzyl alcohol as the benzylating agent. This method is advantageous due to its greener reaction conditions, producing water as the only byproduct[1].

Experimental Protocol:

-

Reactants: Benzene-1,2-diamine (1 equivalent), Benzyl alcohol (1.2 equivalents).

-

Catalyst: An appropriate organocatalyst (e.g., a zwitterionic imidazolium salt) is used.

-

Solvent: Toluene or another suitable aprotic solvent.

-

Procedure:

-

To a solution of benzene-1,2-diamine in toluene, add the organocatalyst.

-

Add benzyl alcohol to the mixture.

-

Reflux the reaction mixture for the time specified in the literature (typically monitored by TLC for completion).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N1-benzylbenzene-1,2-diamine[1].

-

Method 2: Two-Step Synthesis from 1-Fluoro-2-nitrobenzene

This method involves the initial formation of the N-benzyl bond via nucleophilic aromatic substitution, followed by the reduction of the nitro group to form the second amine. This is a robust and commonly cited pathway for preparing N-substituted o-phenylenediamines[2][3].

Experimental Protocol:

-

Step 1: Synthesis of N-benzyl-2-nitroaniline

-

Reactants: 1-Fluoro-2-nitrobenzene (1 equivalent), Benzylamine (1.1 equivalents), Triethylamine (TEA) (1.3 equivalents)[2].

-

Solvent: Dimethyl sulfoxide (DMSO)[2].

-

Procedure:

-

Combine 1-fluoro-2-nitrobenzene, benzylamine, and TEA in DMSO[2].

-

Stir the solution at 100 °C for 18 hours[2].

-

After cooling, pour the orange solution into water. The product, N-benzyl-2-nitroaniline, will precipitate[2].

-

Collect the solid by filtration and wash with water. The crude product can be used in the next step without further purification.

-

-

-

Step 2: Reduction of N-benzyl-2-nitroaniline

-

Reactants: N-benzyl-2-nitroaniline (1 equivalent), Iron powder (6 equivalents), Ammonium chloride (6 equivalents)[4]. (Note: This is a general procedure for nitro group reduction, adapted from a similar substrate).

-

Solvent: Ethanol and Water[4].

-

Procedure:

-

Dissolve the crude N-benzyl-2-nitroaniline in hot ethanol[4].

-

Add iron powder, followed by a solution of ammonium chloride in water[4].

-

Heat the mixture at 80 °C for 1-3 hours, monitoring the reaction by TLC[4].

-

After cooling, quench the reaction with a saturated solution of sodium bicarbonate[4].

-

Partially evaporate the solvent and extract the residue with a suitable organic solvent (e.g., CH2Cl2)[4].

-

Wash the organic phase with saturated sodium bicarbonate and brine, then dry over anhydrous MgSO4 or Na2SO4[4].

-

Concentrate the organic phase to dryness to afford N1-benzylbenzene-1,2-diamine[4].

-

-

Synthetic Workflow Diagrams

Physicochemical and Spectroscopic Data

A compilation of known physical and chemical properties of N1-benzylbenzene-1,2-diamine is presented below. Spectroscopic data, while not extensively published for the parent compound, can be inferred from closely related analogs.

Table 1: Physicochemical Properties of N1-Benzylbenzene-1,2-diamine

| Property | Value | Reference |

| CAS Number | 5822-13-9 | [5] |

| Molecular Formula | C₁₃H₁₄N₂ | [6] |

| Molecular Weight | 198.27 g/mol | [6] |

| Melting Point | 163-165 °C (from toluene) | |

| Boiling Point | 154 °C (at 0.1 Torr) | |

| pKa (predicted) | 5.48 ± 0.10 | |

| XLogP3 | 2.7 |

Table 2: Spectroscopic Data for N1-benzyl-4-chlorobenzene-1,2-diamine (A Representative Analog)

| Data Type | Spectral Details | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.41-7.27 (m, 5H), 6.76-6.69 (m, 2H), 6.55 (d, J = 8.3 Hz, 1H), 4.28 (s, 2H), 3.42 (bs, 2H) | [4] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 138.97, 136.05, 135.61, 128.69, 127.75, 127.43, 123.64, 120.03, 116.15, 112.94, 48.71 | [4] |

| HRMS (ESI-QTOF) | m/z: [M + H]⁺ calcd for C₁₃H₁₃ClN₂, 233.0840; found, 233.0869 | [4] |

Applications in Medicinal Chemistry: A Precursor to Anticancer Agents

The primary and most significant application of N1-benzylbenzene-1,2-diamine is its use as a starting material for the synthesis of 1,2-disubstituted benzimidazoles. These compounds are of high interest in drug discovery due to their ability to interact with various biological targets.

Synthesis of 1,2-Disubstituted Benzimidazoles

The condensation reaction between N1-benzylbenzene-1,2-diamine and various aldehydes or benzylamines is a facile method to produce a library of 1-benzyl-2-substituted-benzimidazoles. These reactions can be performed under solvent-free conditions using an oxidizing agent like sodium metabisulfite (Na₂S₂O₅)[7][8].

Cytotoxic Activity of Benzimidazole Derivatives

Numerous studies have demonstrated the potent anticancer activity of benzimidazoles derived from N1-benzylbenzene-1,2-diamine. These compounds have been evaluated against a range of human cancer cell lines.

Table 3: Cytotoxic Activity of Selected 1,2-Disubstituted Benzimidazoles Derived from N1-Benzylbenzene-1,2-diamine

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Reference |

| 6j | MCF-7 (Breast) | 2.55 ± 0.12 | 5-FU (6.08 ± 0.21) | [7] |

| 6k | MCF-7 (Breast) | 3.56 ± 0.15 | 5-FU (6.08 ± 0.21) | [7] |

| 6l | MCF-7 (Breast) | 4.50 ± 0.18 | 5-FU (6.08 ± 0.21) | [7] |

| 6n | MCF-7 (Breast) | 3.88 ± 0.16 | 5-FU (6.08 ± 0.21) | [7] |

| 6k | A549 (Lung) | 3.22 ± 0.13 | 5-FU (3.77 ± 0.14) | [7] |

5-FU: 5-Fluorouracil

The data clearly indicates that several derivatives exhibit cytotoxicity comparable to or greater than the standard chemotherapeutic agent 5-Fluorouracil, highlighting the potential of this chemical scaffold in oncology research[7].

Mechanism of Action and Signaling Pathways

The anticancer effects of benzimidazole derivatives are multifaceted. While N1-benzylbenzene-1,2-diamine itself is a precursor, its derivatives have been shown to engage several key cellular pathways implicated in cancer progression.

Sirtuin Inhibition

One of the emerging mechanisms of action for benzimidazole-based compounds is the inhibition of sirtuins (SIRTs), a class of NAD⁺-dependent histone deacetylases[1]. Sirtuins, particularly SIRT1, SIRT2, and SIRT3, are often overexpressed in cancer cells and play crucial roles in cell survival, proliferation, and resistance to apoptosis. Inhibition of these enzymes can lead to cell cycle arrest and induce programmed cell death[7][9][10]. Several studies have identified benzimidazole derivatives as potent inhibitors of SIRT1 and SIRT2[9].

Induction of Apoptosis

Benzimidazole derivatives often exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a common target. Treatment of cancer cells with these compounds has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2[11][12]. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-7), which are the executioners of apoptosis, leading to cell death[12].

Conclusion

N1-Benzylbenzene-1,2-diamine is a highly valuable and versatile intermediate in organic and medicinal chemistry. The synthetic routes to this compound are well-established, offering efficient access for research and development. Its primary utility lies in its role as a key precursor for 1,2-disubstituted benzimidazoles, a privileged scaffold in drug discovery. The resulting derivatives have demonstrated significant potential as anticancer agents, with activities often mediated through the inhibition of critical cellular targets like sirtuins and the induction of apoptotic pathways. This guide consolidates the key literature, providing researchers and drug development professionals with a foundational understanding and practical protocols related to N1-benzylbenzene-1,2-diamine, thereby facilitating its further exploration in the quest for novel therapeutics.

References

- 1. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. N*1*-BENZYL-4-CHLORO-BENZENE-1,2-DIAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy N1-Benzylbenzene-1,4-diamine | 17272-83-2 [smolecule.com]

- 7. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of N-benzyl-o-phenylenediamine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of N-benzyl-o-phenylenediamine. The information is compiled from various chemical data sources to assist researchers in its handling, characterization, and application in further synthesis or drug development processes.

Chemical Identity and Structure

N-benzyl-o-phenylenediamine, also known as N-Benzyl-1,2-benzenediamine, is an aromatic amine. Its structure consists of an o-phenylenediamine core substituted with a benzyl group on one of the amino functions.

-

IUPAC Name: 1-N-benzylbenzene-1,2-diamine

-

CAS Number: 5822-13-9[1]

-

Molecular Formula: C₁₃H₁₄N₂[1]

-

Molecular Weight: 198.26 g/mol [1]

Physical Properties

The key physical properties of N-benzyl-o-phenylenediamine are summarized in the table below. These values are critical for its purification, storage, and use in chemical reactions.

| Property | Value | Notes | Source(s) |

| Melting Point | 163-165 °C | Measured in toluene. | [1][2] |

| Boiling Point | 154 °C | At a reduced pressure of 0.1 Torr. | [2] |

| Density | 1.153 ± 0.06 g/cm³ | Predicted value at 20 °C and 760 Torr. | [1][2] |

| Solubility | Very slightly soluble (0.22 g/L) | Calculated value in water at 25 °C. | [1] |

| Appearance | Crystalline solid | The color is reported as black. | [2] |

| pKa | 5.48 ± 0.10 | Predicted value. | [2] |

| Storage Temp. | Room Temperature | Recommended to be kept in a dark place under an inert atmosphere. | [2] |

For comparative purposes, the physical properties of a related compound, N-Benzyl-4-methyl-o-phenylenediamine (CAS: 39235-93-3, Molecular Formula: C₁₄H₁₆N₂), are provided below.

| Property | Value | Source(s) |

| Molecular Weight | 212.29 g/mol | [3] |

| Boiling Point | 403.4 °C | At 760 mmHg. |

| Density | 1.126 g/cm³ | |

| Flash Point | 233.8 °C |

Experimental Protocols

While specific, detailed experimental protocols for the determination of each physical property of N-benzyl-o-phenylenediamine are not available in single documents, general methodologies can be outlined based on common laboratory practices and synthesis reports for analogous compounds.

A. Synthesis of N-benzyl-o-phenylenediamine via N-alkylation

The synthesis of N-benzyl-o-phenylenediamine can be achieved through the N-alkylation of o-phenylenediamine with a benzyl source, such as benzyl alcohol, often facilitated by a catalyst.

-

Reaction Setup: A mixture of o-phenylenediamine (0.5 mmol), benzyl alcohol (1 mmol), a suitable catalyst (e.g., Palladium on carbon nitride, 10 mg), and a base (e.g., Cs₂CO₃, 0.5 mmol) is prepared in a solvent like toluene (2 mL).[4]

-

Procedure: The reaction mixture is heated in a sealed vessel at a specified temperature (e.g., 140 °C) for a set duration (e.g., 24 hours).[4]

-

Purification: Upon completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/dichloromethane) to afford the pure N-benzyl-o-phenylenediamine.[5]

B. Characterization and Property Determination

-

Melting Point: The melting point of the purified solid is determined using a standard melting point apparatus. The substance is packed into a capillary tube and heated slowly, with the range recorded from the onset of melting to the complete liquefaction of the material.

-

Boiling Point: The boiling point at reduced pressure is measured using vacuum distillation. The temperature at which the liquid boils and its vapor condenses at a specific, stable sub-atmospheric pressure is recorded.

-

Spectroscopic Analysis: The chemical structure and purity are confirmed using spectroscopic methods.

-

NMR Spectroscopy (¹H and ¹³C): A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed to confirm the proton and carbon environments, ensuring the correct structure has been synthesized.[5][6]

-

FTIR Spectroscopy: The presence of characteristic functional groups (e.g., N-H and C-N stretching) is confirmed by analyzing the infrared spectrum of the sample, often prepared as a KBr pellet.[7][8]

-

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of N-benzyl-o-phenylenediamine.

References

- 1. CAS # 5822-13-9, N-Benzyl-1,2-benzenediamine, N-Benzyl-1,2-phenylenediamine, N-Benzyl-o-phenylenediamine - chemBlink [chemblink.com]

- 2. N-Benzyl-1,2-phenylenediamine CAS#: 5822-13-9 [m.chemicalbook.com]

- 3. N-Benzyl-4-methyl-o-phenylenediamine | C14H16N2 | CID 10727275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using N1-Benzylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of biologically relevant heterocyclic compounds, specifically benzimidazoles and quinoxalines, using N¹-Benzylbenzene-1,2-diamine as a key starting material. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering clear guidance on reaction setup, execution, and product analysis.

Introduction

N¹-Benzylbenzene-1,2-diamine is a versatile building block for the synthesis of a variety of heterocyclic scaffolds. The presence of the benzyl group at the N1 position allows for the creation of 1-substituted benzimidazoles and quinoxalines, which are prevalent motifs in many pharmacologically active compounds. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Similarly, quinoxaline derivatives are recognized for their diverse therapeutic applications, such as anticancer, antimalarial, and antimicrobial agents.[4][5][6]

This document outlines detailed protocols for the synthesis of these important heterocyclic systems, provides quantitative data for specific reactions, and illustrates the synthetic workflows.

Synthesis of 1,2-Disubstituted Benzimidazoles

The condensation of N¹-Benzylbenzene-1,2-diamine with various aldehydes is a common and effective method for the synthesis of 1,2-disubstituted benzimidazoles. This reaction can be carried out under solvent-free conditions using an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅), offering an environmentally friendly approach.[7]

Experimental Protocol: Solvent-Free Synthesis of 1-Benzyl-2-aryl-1H-benzo[d]imidazoles[7]

-

Reactant Preparation: In a round-bottom flask, add N¹-Benzylbenzene-1,2-diamine (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), and sodium metabisulfite (2.0 mmol).

-

Reaction Execution: Heat the mixture at 80°C with continuous stirring for the time specified in Table 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 1,2-disubstituted benzimidazole.

Data Presentation: Synthesis of 1-Benzyl-2-aryl-1H-benzo[d]imidazoles

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1-Benzyl-2-phenyl-1H-benzo[d]imidazole | 2 | 95 |

| 2 | 4-Methylbenzaldehyde | 1-Benzyl-2-(p-tolyl)-1H-benzo[d]imidazole | 2.5 | 92 |

| 3 | 4-Methoxybenzaldehyde | 1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 2.5 | 94 |

| 4 | 4-Chlorobenzaldehyde | 1-Benzyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 3 | 90 |

| 5 | Pyridine-3-carbaldehyde | 1-Benzyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole | 3 | 88 |

Table 1: Yields for the synthesis of various 1-benzyl-2-aryl-1H-benzo[d]imidazoles.

Biological Activity Data: Cytotoxicity of Synthesized Benzimidazoles[7]

The cytotoxic activity of the synthesized compounds was evaluated against three human cancer cell lines: A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer).

| Compound | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 1-Benzyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole with N-1 benzyl substituted with 4-methyl | 3.22 | >50 | 2.55 |

| 1-Benzyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole with N-1 benzyl substituted with 4-methoxy | 4.15 | >50 | 3.80 |

| 1-Benzyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole with N-1 benzyl substituted with 3,4-methylenedioxy | 5.20 | >50 | 4.50 |

| 5-Fluorouracil (Control) | 3.77 | 4.85 | 6.08 |

Table 2: In vitro cytotoxic activity (IC₅₀ values) of selected 1,2-disubstituted benzimidazoles.[7]

Synthesis of Quinoxalines

Quinoxaline derivatives are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] While specific examples starting from N¹-Benzylbenzene-1,2-diamine are not extensively detailed in the literature, the general protocol is applicable. The following is a generalized procedure based on established methods.

Experimental Protocol: General Synthesis of 1-Benzyl-Substituted Quinoxalines

-

Reactant Preparation: Dissolve N¹-Benzylbenzene-1,2-diamine (1.0 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., a few drops of acetic acid or a catalytic amount of a solid acid catalyst).

-

Reaction Execution: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Visualizations

Synthetic Workflow for 1,2-Disubstituted Benzimidazoles

Caption: Workflow for the synthesis of 1,2-disubstituted benzimidazoles.

General Synthetic Route to Quinoxalines